![molecular formula C8H8BrClO3S B2950134 (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride CAS No. 1897151-88-0](/img/structure/B2950134.png)
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride
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Overview
Description
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride, also known as BMSC, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is primarily used as a reagent for the synthesis of various organic compounds.
Mechanism of Action
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride acts as a sulfonylating agent, which means that it can add a sulfonyl group (-SO2Cl) to a molecule. This reaction is typically carried out in the presence of a base such as pyridine. The sulfonyl group can then be used as a functional group for further chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound can react with various functional groups such as amines, alcohols, and thiols. This reactivity makes this compound a useful reagent for the synthesis of various organic compounds.
Advantages and Limitations for Lab Experiments
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride has several advantages as a reagent for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also a versatile reagent that can be used in the synthesis of various organic compounds.
However, there are also limitations to the use of this compound. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents that are commonly used in organic synthesis.
Future Directions
There are several future directions for the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride in scientific research. One potential application is in the synthesis of new antimicrobial compounds. This compound could be used as a starting material for the synthesis of sulfonamides with improved antimicrobial properties.
Another potential application is in the synthesis of new herbicides and antidiabetic drugs. This compound could be used in the synthesis of sulfonylureas with improved efficacy and reduced side effects.
Conclusion
In conclusion, this compound is a useful reagent for the synthesis of various organic compounds. It has several advantages as a reagent but also has limitations that need to be considered when using it in lab experiments. There are several future directions for the use of this compound in scientific research, particularly in the synthesis of new antimicrobial compounds, herbicides, and antidiabetic drugs.
Synthesis Methods
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride can be synthesized by reacting 2-bromo-6-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction yields this compound as a white solid with a melting point of 102-104°C.
Scientific Research Applications
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is primarily used as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are a class of compounds that have antimicrobial properties. This compound is also used in the synthesis of other organic compounds such as sulfonylureas, which are used as herbicides and antidiabetic drugs.
properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAHVNOUOGYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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